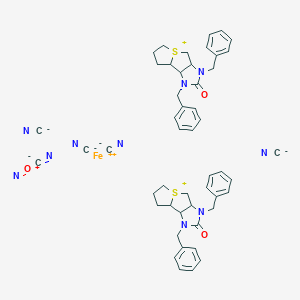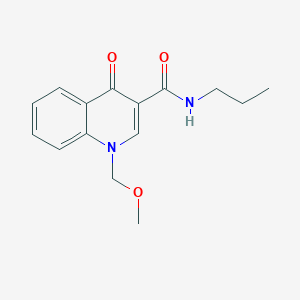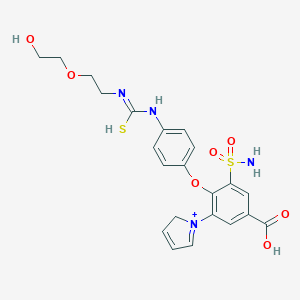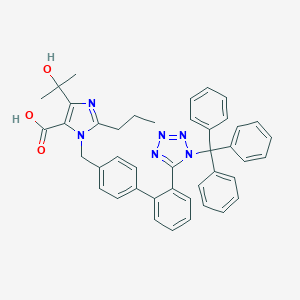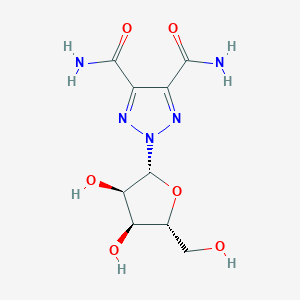
2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide (RTCA) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a synthetic nucleoside analogue that has been shown to have several interesting properties, including antiviral and anticancer activity. In
科学的研究の応用
2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide has been shown to have several potential applications in scientific research. One of the most promising areas of research is in the development of antiviral drugs. 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide has been shown to have activity against several different viruses, including hepatitis C virus, human immunodeficiency virus (HIV), and herpes simplex virus.
In addition to its antiviral activity, 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide has also been shown to have anticancer activity. It has been shown to inhibit the growth of several different types of cancer cells, including breast, lung, and colon cancer cells. 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.
作用機序
The mechanism of action of 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide is not fully understood, but it is thought to involve the inhibition of viral replication and the induction of apoptosis in cancer cells. 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide has been shown to inhibit the activity of enzymes that are essential for viral replication, including the viral RNA polymerase and the viral protease.
生化学的および生理学的効果
2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the replication of several different viruses, including hepatitis C virus, HIV, and herpes simplex virus. 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide has also been shown to induce apoptosis in cancer cells, which can lead to the death of the cancer cells.
実験室実験の利点と制限
One of the main advantages of using 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide in lab experiments is its potential as a therapeutic agent for the treatment of viral infections and cancer. 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide has been shown to have activity against several different viruses and cancer cells, making it a promising candidate for further development.
One limitation of 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide is that its mechanism of action is not fully understood. This makes it difficult to optimize its use in lab experiments and to develop it as a therapeutic agent. Additionally, 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide may have off-target effects that could limit its usefulness in certain applications.
将来の方向性
There are several future directions for research on 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide. One area of research is in the development of 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide as a therapeutic agent for the treatment of viral infections and cancer. Further studies are needed to fully understand the mechanism of action of 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide and to optimize its use in these applications.
Another area of research is in the development of new synthetic methods for the preparation of 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide. This could lead to more efficient and cost-effective methods for the production of 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide, which could make it more accessible for use in scientific research.
Conclusion:
In conclusion, 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide is a synthetic nucleoside analogue that has several potential applications in scientific research. It has been shown to have activity against several different viruses and cancer cells, making it a promising candidate for further development as a therapeutic agent. Further research is needed to fully understand the mechanism of action of 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide and to optimize its use in lab experiments and clinical applications.
合成法
The synthesis of 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide involves a multistep process that begins with the reaction of ribose with sodium azide to form the corresponding azide derivative. This intermediate is then reacted with ethyl chloroformate to form the ribose carbonate intermediate. The final step involves the reaction of the ribose carbonate intermediate with 5-amino-1,2,3-triazole-4-carboxamide to form 2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide.
特性
CAS番号 |
123027-68-9 |
|---|---|
製品名 |
2-Ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide |
分子式 |
C9H13N5O6 |
分子量 |
287.23 g/mol |
IUPAC名 |
2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]triazole-4,5-dicarboxamide |
InChI |
InChI=1S/C9H13N5O6/c10-7(18)3-4(8(11)19)13-14(12-3)9-6(17)5(16)2(1-15)20-9/h2,5-6,9,15-17H,1H2,(H2,10,18)(H2,11,19)/t2-,5-,6-,9-/m1/s1 |
InChIキー |
KRZNZWRVNMUIIE-BNMXECBLSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2N=C(C(=N2)C(=O)N)C(=O)N)O)O)O |
SMILES |
C(C1C(C(C(O1)N2N=C(C(=N2)C(=O)N)C(=O)N)O)O)O |
正規SMILES |
C(C1C(C(C(O1)N2N=C(C(=N2)C(=O)N)C(=O)N)O)O)O |
その他のCAS番号 |
123027-68-9 |
同義語 |
2-beta-D-ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide 2-BRTD 2-ribofuranosyl-1,2,3-triazole-4,5-dicarboxamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



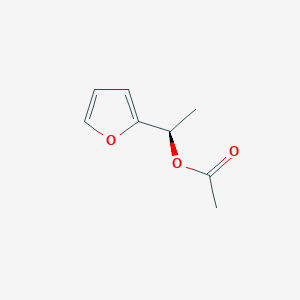
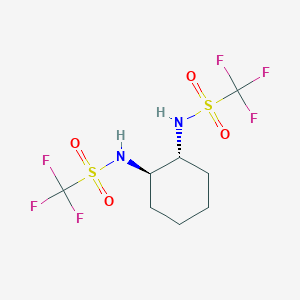
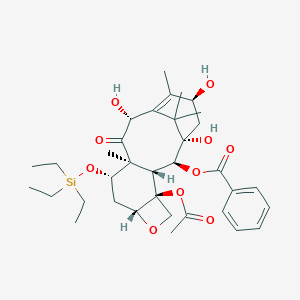
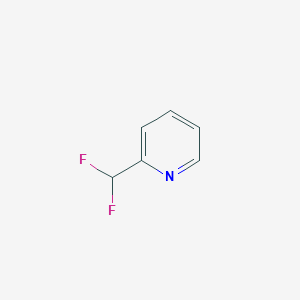
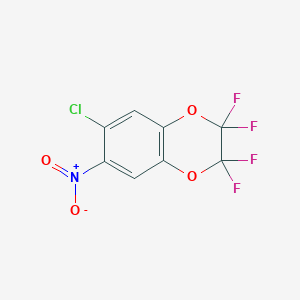
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B40440.png)

![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B40445.png)

